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molecular formula C19H18O2 B8569589 4-[5-Methoxy-2-(phenylethynyl)phenyl]butan-2-one CAS No. 112399-16-3

4-[5-Methoxy-2-(phenylethynyl)phenyl]butan-2-one

Cat. No. B8569589
M. Wt: 278.3 g/mol
InChI Key: URVMOAXBWMHYCI-UHFFFAOYSA-N
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Patent
US04772755

Procedure details

A mixture of 4-hydroxy-4-(phenylethynyl)-5-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]-2-cyclohexene-1-one (4 g, 0.011 mole), the title product of Example 1c, pyridinium chloride (2.5 g, 0.022 mole) and absolute methanol (30 mL) were combined and heated to reflux for 4 hr. The reaction mixture was quenched into 50 mL of water, ether was added, the resulting layers separated, the aqueous layer extracted with ether, the ether extracts combined, washed with water, brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give 3.0 g of the title product.
Name
4-hydroxy-4-(phenylethynyl)-5-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]-2-cyclohexene-1-one
Quantity
4 g
Type
reactant
Reaction Step One
Name
title product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1([C:20]#[C:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:7]([CH2:8][CH2:9][C:10]2([CH3:18])OCC(C)(C)C[O:11]2)[CH2:6][C:5](=[O:19])[CH:4]=[CH:3]1.[Cl-].[NH+]1C=CC=C[CH:30]=1>CO>[CH3:30][O:19][C:5]1[CH:4]=[CH:3][C:2]([C:20]#[C:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:7]([CH2:8][CH2:9][C:10](=[O:11])[CH3:18])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
4-hydroxy-4-(phenylethynyl)-5-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]-2-cyclohexene-1-one
Quantity
4 g
Type
reactant
Smiles
OC1(C=CC(CC1CCC1(OCC(CO1)(C)C)C)=O)C#CC1=CC=CC=C1
Step Two
Name
title product
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(C=CC(CC1CCC1(OCC(CO1)(C)C)C)=O)C#CC1=CC=CC=C1
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched into 50 mL of water, ether
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ether
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C1)CCC(C)=O)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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